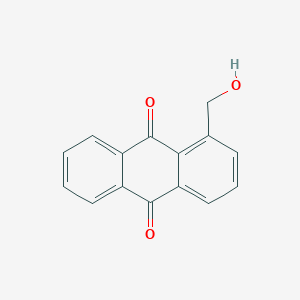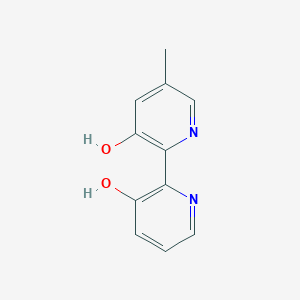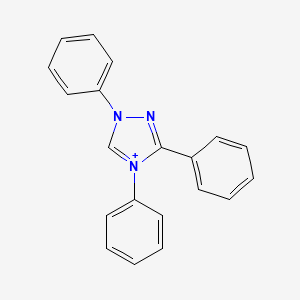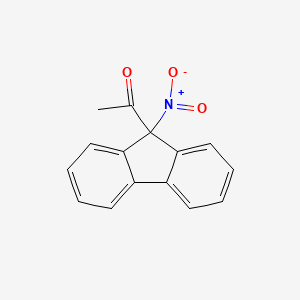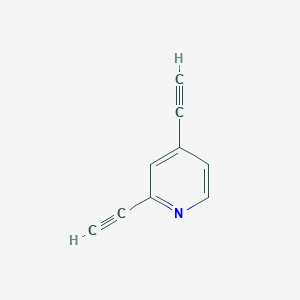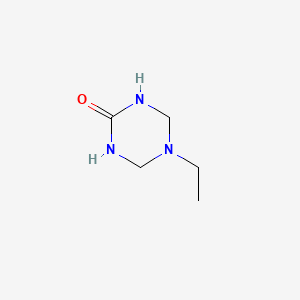
5-Ethyl-1,3,5-triazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-1,3,5-triazinan-2-one is a heterocyclic organic compound belonging to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring with an ethyl group attached to the nitrogen atom at the 5-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,5-triazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine displaces the chlorine atoms on the cyanuric chloride, leading to the formation of the triazine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Aplicaciones Científicas De Investigación
5-Ethyl-1,3,5-triazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Comparación Con Compuestos Similares
- 5-Methyl-1,3,5-triazinan-2-one
- 5-Propyl-1,3,5-triazinan-2-one
- 5-Butyl-1,3,5-triazinan-2-one
Comparison: 5-Ethyl-1,3,5-triazinan-2-one is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with molecular targets .
Propiedades
Número CAS |
1770-98-5 |
|---|---|
Fórmula molecular |
C5H11N3O |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
5-ethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9) |
Clave InChI |
VEGHXNLRHJGIRC-UHFFFAOYSA-N |
SMILES canónico |
CCN1CNC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



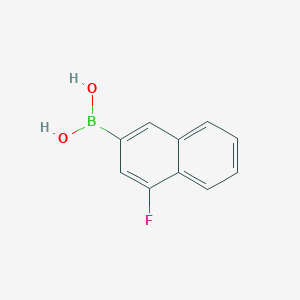
![4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
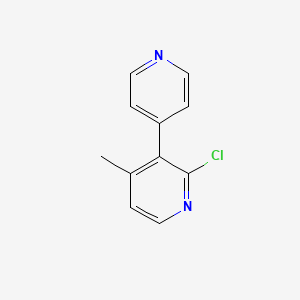
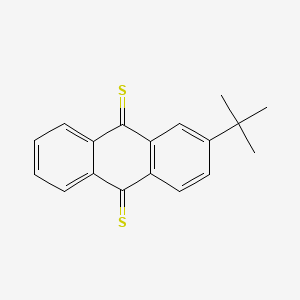
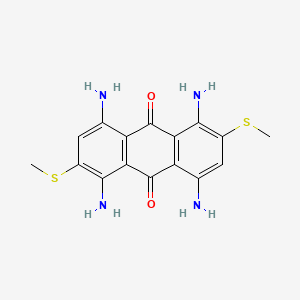
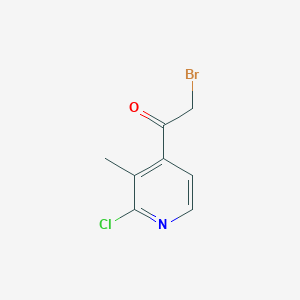

![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
